Heptanoic Acid Methyl-d3 Ester: Technical Guide
Heptanoic Acid Methyl-d3 Ester: Technical Guide
Executive Summary
Heptanoic Acid Methyl-d3 Ester (Methyl-d3 heptanoate) is a stable isotope-labeled fatty acid ester used primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By incorporating three deuterium atoms into the methyl ester moiety (
This guide details the chemical identity, synthesis protocols, and analytical applications of Heptanoic Acid Methyl-d3 Ester, designed for researchers requiring high-fidelity metabolic tracing and quantitative analysis.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Methyl-d3 heptanoate |
| Synonyms | Heptanoic acid methyl ester-d3; Methyl enanthate-d3 |
| Parent CAS (Unlabeled) | |
| Chemical Formula | |
| Molecular Weight | ~147.23 g/mol (Calculated based on D=2.014) |
| Appearance | Colorless, oily liquid |
| Boiling Point | ~171–172 °C (Similar to unlabeled) |
| Isotopic Purity | Typically ≥99 atom % D |
| Solubility | Soluble in hexane, chloroform, methanol; Insoluble in water |
Synthesis Protocol: Acid-Catalyzed Esterification
Objective: Synthesize Methyl-d3 heptanoate from Heptanoic acid and Methanol-d3 via Fischer Esterification.
Reaction Mechanism
The synthesis relies on the equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. Using Methanol-d3 (
Figure 1: Fischer Esterification pathway for the synthesis of Methyl-d3 heptanoate.
Step-by-Step Methodology
Reagents:
-
Heptanoic Acid (≥99% purity)[1]
-
Methanol-d3 (≥99.8 atom % D)
-
Sulfuric Acid (
, conc.) or Boron Trifluoride ( ) in methanol -
Hexane (HPLC Grade)
-
Sodium Bicarbonate (
, 5% aq. solution) -
Sodium Sulfate (
, anhydrous)[1][2]
Protocol:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of Heptanoic acid in 3 mL of Methanol-d3.
-
Rationale: A molar excess of Methanol-d3 (approx. 30:1) drives the equilibrium toward ester formation.
-
-
Catalysis: Add 50 µL of concentrated
dropwise. Attach a reflux condenser.[2]-
Safety: Exothermic reaction; add acid slowly to prevent splashing.
-
-
Reflux: Heat the mixture to 65°C (gentle reflux) for 2 hours.
-
Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-FID. Disappearance of the free acid peak indicates completion.
-
-
Quenching: Cool the mixture to room temperature. Add 5 mL of distilled water to quench the catalyst and separate the phases.
-
Extraction: Extract the product with
of Hexane. -
Purification: Wash the combined hexane extracts with 5 mL of 5%
to neutralize residual acid, followed by 5 mL of brine. -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under a gentle stream of nitrogen. Do not use rotary evaporation at high vacuum due to the volatility of the product (BP ~171°C).
Analytical Application: GC-MS Internal Standard
The primary utility of Heptanoic Acid Methyl-d3 Ester is as an internal standard (IS) for quantifying heptanoic acid. The deuterated methyl group provides a distinct mass spectral signature.
Mass Spectral Fragmentation (EI Source)
In Electron Ionization (EI) MS, methyl esters typically undergo the McLafferty Rearrangement .
-
Unlabeled Methyl Heptanoate:
-
Molecular Ion (
): m/z 144 -
Base Peak (McLafferty Ion): m/z 74 (
)
-
-
Methyl-d3 Heptanoate:
-
Molecular Ion (
): m/z 147 -
Base Peak (McLafferty Ion): m/z 77 (
)
-
Critical Insight: The shift from m/z 74 to m/z 77 is the diagnostic marker. When setting up Selected Ion Monitoring (SIM) methods, target m/z 77 for the internal standard and m/z 74 for the analyte.
Figure 2: Mass spectral fragmentation pathway showing the origin of the diagnostic m/z 77 ion.
Quantification Workflow
-
Spiking: Add a precise amount of Methyl-d3 heptanoate to the biological sample before extraction.
-
Extraction: Perform lipid extraction (e.g., Bligh-Dyer or Folch method).
-
Derivatization: If measuring free fatty acids, the sample must be methylated (using unlabeled methanol). The IS is already methylated, so it remains chemically distinct if the derivatization uses unlabeled reagents, OR if the IS is added after derivatization (less robust).
-
Best Practice: Add the free acid form (Heptanoic acid-d3) if derivatizing the whole sample. If using Methyl-d3 heptanoate , add it after the sample derivatization step or ensure the derivatization conditions do not transesterify the label (avoid acidic methanol reflux if possible, or use short reaction times).
-
Note: If the analyte is already an ester (e.g., in fragrance analysis), add Methyl-d3 heptanoate directly.
-
-
GC-MS Analysis:
-
Column: DB-Wax or DB-5ms.
-
Carrier Gas: Helium (1 mL/min).
-
Oven: 50°C (1 min)
250°C @ 10°C/min. -
MS Mode: SIM (m/z 74, 77, 87, 90).
-
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation and hydrolysis.
-
Stability: Stable for >1 year if stored correctly. Avoid prolonged exposure to moisture, which can lead to hydrolysis of the ester bond, releasing Methanol-d3 and unlabeled Heptanoic acid (loss of label integrity).
-
Safety: Flammable liquid. Handle in a fume hood. Wear nitrile gloves and safety glasses.
References
-
National Institute of Standards and Technology (NIST). Heptanoic acid, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food.[5] Journal of Agricultural and Food Chemistry, 54(9), 3209–3214. Available at: [Link]
Sources
- 1. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
